6-(Tetradecyloxy)naphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tetradecyloxy)naphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a tetradecyloxy group attached to the naphthalene ring at the 6th position and a carbonitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetradecyloxy)naphthalene-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-2-carbonitrile as the starting material.
Alkylation: The naphthalene-2-carbonitrile undergoes an alkylation reaction with tetradecyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Tetradecyloxy)naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Amino-naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
6-(Tetradecyloxy)naphthalene-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Tetradecyloxy)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonitrile: A simpler naphthalene derivative with a carbonitrile group at the 2nd position.
2,6-Di(1H-inden-2-yl)naphthalene: A naphthalene derivative with two indenyl groups at the 2nd and 6th positions.
2,6-Di((E)-styryl)naphthalene: A naphthalene derivative with two styryl groups at the 2nd and 6th positions.
Uniqueness
6-(Tetradecyloxy)naphthalene-2-carbonitrile is unique due to the presence of the long tetradecyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
920509-95-1 |
---|---|
Molecular Formula |
C25H35NO |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
6-tetradecoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C25H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-27-25-17-16-23-19-22(21-26)14-15-24(23)20-25/h14-17,19-20H,2-13,18H2,1H3 |
InChI Key |
HEFQGWRPDHHLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.